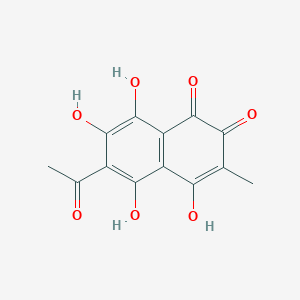
4-Chloro-2-methyl-1-nitrosobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methyl-1-nitrosobenzene is an aromatic compound belonging to the family of nitrosoaromatic compounds It is characterized by the presence of a nitroso group (-NO) attached to a benzene ring substituted with a chlorine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1-nitrosobenzene can be achieved through several methods:
Reduction of Nitro Precursors: One common method involves the reduction of 4-Chloro-2-methyl-1-nitrobenzene using reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid.
Oxidation of Amino Precursors: Another approach is the oxidation of 4-Chloro-2-methyl-1-aminobenzene using oxidizing agents like peroxyacetic acid or hydrogen peroxide.
Direct Nitrosation: The direct nitrosation of 4-Chloro-2-methyl-1-aminobenzene using nitrosyl chloride (NOCl) or sodium nitrite in acidic conditions can also yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction or oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methyl-1-nitrosobenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, peroxyacetic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, iron powder, tin chloride.
Substitution Reagents: Halogens (e.g., bromine, iodine), alkylating agents (e.g., methyl iodide), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-Chloro-2-methyl-1-nitrobenzene.
Reduction: 4-Chloro-2-methyl-1-aminobenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Chloro-2-methyl-1-nitrosobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methyl-1-nitrosobenzene involves its interaction with molecular targets through its nitroso group. The nitroso group can undergo redox reactions, forming reactive intermediates that can interact with cellular components. These interactions can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting cellular pathways and functions .
Comparación Con Compuestos Similares
4-Chloro-2-methyl-1-nitrosobenzene can be compared with other similar compounds such as:
4-Chloro-2-methyl-1-nitrobenzene: Differing by the presence of a nitro group instead of a nitroso group, this compound is more stable and less reactive.
4-Chloro-2-methyl-1-aminobenzene: This compound has an amino group instead of a nitroso group, making it more nucleophilic and reactive towards electrophiles.
4-Chloro-2-methyl-1-hydroxybenzene: Featuring a hydroxyl group, this compound exhibits different reactivity and solubility properties compared to the nitroso derivative.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing scientific investigation.
Propiedades
Número CAS |
65063-95-8 |
|---|---|
Fórmula molecular |
C7H6ClNO |
Peso molecular |
155.58 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-1-nitrosobenzene |
InChI |
InChI=1S/C7H6ClNO/c1-5-4-6(8)2-3-7(5)9-10/h2-4H,1H3 |
Clave InChI |
CRAUKSAFHZLYKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-](/img/structure/B14504251.png)
![[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol](/img/structure/B14504253.png)





![[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid](/img/structure/B14504306.png)






